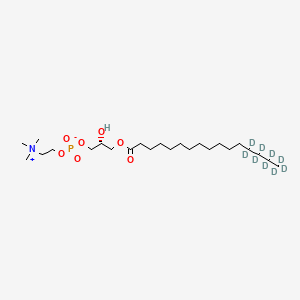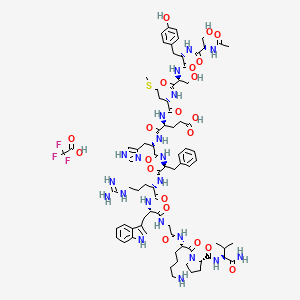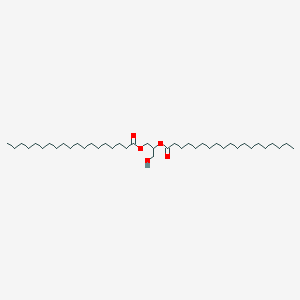![molecular formula C27H28O6 B3025981 3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone CAS No. 914071-54-8](/img/structure/B3025981.png)
3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone
概要
説明
Aspulvinone O is a naturally occurring compound primarily isolated from the metabolites of fungi, particularly Aspergillus terreus . It belongs to the class of aspulvinones, which are characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-fungal, and anti-α-glucosidase effects .
科学的研究の応用
Aspulvinone O has several scientific research applications, including:
作用機序
Aspulvinone O exerts its effects by targeting aspartate transaminase 1 (GOT1), an enzyme involved in glutamine metabolism . By inhibiting GOT1, aspulvinone O interferes with the metabolic pathway that supports nicotinamide adenine dinucleotide phosphate (NADPH) production, leading to oxidative stress and reduced cell proliferation in pancreatic ductal adenocarcinoma cells . The compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 in the active site of GOT1 .
生化学分析
Biochemical Properties
Aspulvinone O plays a pivotal role in biochemical reactions by inhibiting the enzyme aspartate transaminase 1 (GOT1). This enzyme is essential for the unconventional metabolic pathway in pancreatic ductal adenocarcinoma cells, where it rewires glutamine metabolism to support nicotinamide adenine dinucleotide phosphate production . Aspulvinone O binds to the active site of GOT1, forming hydrophobic interactions with tryptophan 141 and hydrogen bonds with threonine 110 and serine 256 . This interaction disrupts the enzyme’s function, leading to a reduction in glutamine metabolism and sensitizing cancer cells to oxidative stress .
Cellular Effects
Aspulvinone O has profound effects on various cell types, particularly cancer cells. In pancreatic ductal adenocarcinoma cells, it interferes with glutamine metabolism, leading to reduced cell proliferation and increased sensitivity to oxidative stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting GOT1 . The inhibition of GOT1 by Aspulvinone O results in decreased production of nicotinamide adenine dinucleotide phosphate, which is crucial for maintaining redox balance and supporting anabolic processes in cancer cells .
Molecular Mechanism
The molecular mechanism of Aspulvinone O involves its binding to the active site of aspartate transaminase 1 (GOT1). This binding disrupts the enzyme’s function, leading to a cascade of effects on cellular metabolism . By inhibiting GOT1, Aspulvinone O reduces the conversion of glutamine to glutamate, thereby decreasing the availability of alpha-ketoglutarate for the tricarboxylic acid cycle . This disruption in glutamine metabolism leads to reduced nicotinamide adenine dinucleotide phosphate production and increased oxidative stress in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspulvinone O have been observed to change over time. The compound’s stability and degradation were assessed using various in vitro and in vivo models . Aspulvinone O demonstrated significant stability, maintaining its inhibitory effects on GOT1 over extended periods . Long-term studies revealed that Aspulvinone O consistently reduced cell proliferation and increased oxidative stress in pancreatic ductal adenocarcinoma cells .
Dosage Effects in Animal Models
The effects of Aspulvinone O vary with different dosages in animal models. Studies have shown that lower doses of Aspulvinone O effectively inhibit GOT1 and reduce tumor growth in pancreatic ductal adenocarcinoma models . Higher doses may lead to toxic or adverse effects, including increased oxidative stress and potential damage to normal cells . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Aspulvinone O is involved in the metabolic pathways of glutamine metabolism. By inhibiting aspartate transaminase 1 (GOT1), Aspulvinone O disrupts the conversion of glutamine to glutamate, affecting the tricarboxylic acid cycle and reducing the production of nicotinamide adenine dinucleotide phosphate . This disruption leads to increased oxidative stress and reduced anabolic processes in cancer cells .
Transport and Distribution
The transport and distribution of Aspulvinone O within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to GOT1 and other cellular components . Studies have shown that Aspulvinone O effectively reaches its target sites within cells, ensuring its inhibitory effects on GOT1 .
Subcellular Localization
Aspulvinone O’s subcellular localization is primarily within the cytoplasm, where it interacts with aspartate transaminase 1 (GOT1) and other metabolic enzymes . The compound’s activity and function are influenced by its localization, as it needs to reach the active site of GOT1 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Aspulvinone O to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Aspulvinone O can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of aspulvinone O involves the fermentation of Aspergillus terreus in rice culture . The compound is then isolated and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Aspulvinone O undergoes several types of chemical reactions, including:
Oxidation: Aspulvinone O can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the aromatic rings.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of aspulvinone O, each with distinct bioactivities and properties .
類似化合物との比較
Aspulvinone O is part of a larger family of aspulvinones, which includes compounds such as aspulvinone E, P, Q, and R . These compounds share a similar core structure but differ in their substituents on the aromatic rings. Aspulvinone O is unique due to its potent inhibitory activity against GOT1 and its potential as an anti-tumor agent .
List of Similar Compounds:
- Aspulvinone E
- Aspulvinone P
- Aspulvinone Q
- Aspulvinone R
- Compound 60
- Compound 61
Aspulvinone O stands out among its analogues for its specific bioactivity and potential therapeutic applications.
特性
IUPAC Name |
(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWCROWFXOMDG-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



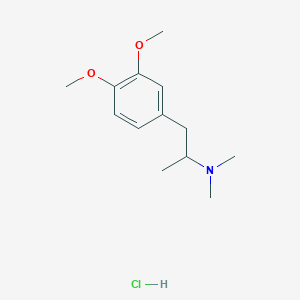
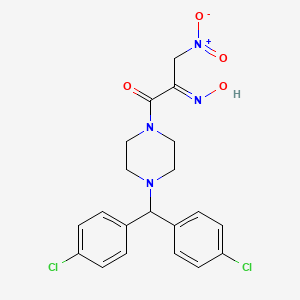
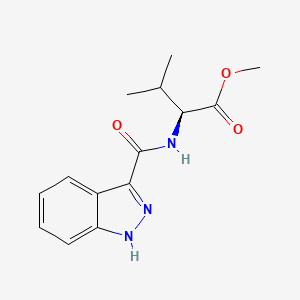
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)


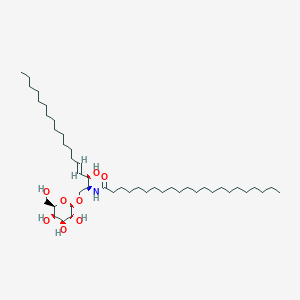
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
